8-chloro-6-iodo-3H-quinazolin-4-one

Synthetic Methodology Cross-Coupling Chemistry Quinazoline Synthesis

Sourcing quinazolinone building blocks with predictable, orthogonal reactivity for kinase inhibitor library synthesis often forces researchers into lengthy custom synthesis. 8-Chloro-6-iodo-3H-quinazolin-4-one (CAS 101580-72-7) solves this with its distinct 6-iodo and 8-chloro substitution pattern. • Enables stepwise Sonogashira/Suzuki-Miyaura sequential cross-coupling at the 6-position via the C-I bond, while the 8-chloro group modulates electronic properties and hydrogen bonding (e.g., with EGFR Met793). • Supplied at ≥95% purity for reproducible SAR and library production. • Available in 1 g research quantities; bulk packaging on request.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
Cat. No. B12102926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-6-iodo-3H-quinazolin-4-one
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NC=N2)Cl)I
InChIInChI=1S/C8H4ClIN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13)
InChIKeyFNTCGDZFEQBBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-chloro-6-iodo-3H-quinazolin-4-one: Halogenated Scaffold for Medicinal Chemistry


8-chloro-6-iodo-3H-quinazolin-4-one (CAS 101580-72-7) is a heterocyclic organic compound featuring a quinazolinone core with distinct chlorine and iodine substitutions at the 8- and 6-positions, respectively . This specific substitution pattern confers unique reactivity profiles and physicochemical properties, making it a valuable building block in medicinal chemistry for the synthesis of novel antimicrobial and anticancer agents . The compound is offered with a purity exceeding 95% and a molecular weight of 306.49 g/mol, ensuring reliable and reproducible results in demanding research applications .

Why 8-chloro-6-iodo-3H-quinazolin-4-one Is Irreplaceable


Substituting 8-chloro-6-iodo-3H-quinazolin-4-one with generic quinazolinone analogs is scientifically unsound due to the profound impact of its specific 8-chloro and 6-iodo substituents on both reactivity and biological target engagement. The 8-chloro group is known to enhance electron-withdrawing capacity, polarizing the quinazolinone ring and strengthening critical hydrogen bonding interactions, such as with Met793 in EGFR . Simultaneously, the 6-iodo group enables versatile downstream functionalization via cross-coupling chemistry (e.g., Sonogashira, Suzuki-Miyaura) for constructing complex polycarbo-substituted quinazolines [1]. These dual features are not present in simpler analogs like 6-iodoquinazolin-4-one or 8-chloroquinazolin-4-one, making this specific compound irreplaceable for projects requiring this precise electronic and steric environment or synthetic handle.

8-chloro-6-iodo-3H-quinazolin-4-one: Quantitative Evidence Guide


Sequential Cross-Coupling via Dual Halogenation

The presence of both chlorine and iodine atoms on the quinazolinone core of 8-chloro-6-iodo-3H-quinazolin-4-one provides a unique, chemoselective platform for sequential cross-coupling reactions. Specifically, the 6-iodo group undergoes palladium-catalyzed Sonogashira coupling, while the 4-chloro group can participate in subsequent Suzuki-Miyaura or Stille couplings [1]. This orthogonal reactivity allows for the controlled, stepwise synthesis of unsymmetrical, polycarbo-substituted quinazolines, a feat not achievable with mono-halogenated analogs like 6-iodoquinazolin-4-one or 8-chloroquinazolin-4-one [1].

Synthetic Methodology Cross-Coupling Chemistry Quinazoline Synthesis

8-Chloro Group Tunes Kinase Binding Affinity

The 8-chloro substituent is a critical determinant of kinase binding affinity. While direct data for the target compound is not available, class-level SAR from a multi-kinase inhibitor study on 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives demonstrates that specific substitutions can yield low nanomolar inhibitors [1]. Furthermore, analysis of 8-chloroquinazolin-4-one analogs reveals that the chloro group enhances electron-withdrawing capacity, which polarizes the ring and strengthens hydrogen bonding with key kinase residues like Met793 in EGFR, a feature that is absent in non-chlorinated analogs .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Physicochemical Profile vs. Mono-Halogenated Analogs

The combination of chlorine and iodine substitutions in 8-chloro-6-iodo-3H-quinazolin-4-one yields a distinct physicochemical profile compared to its mono-halogenated counterparts. The table below compares key properties: molecular weight, topological polar surface area (tPSA), and predicted lipophilicity (cLogP). These differences significantly impact solubility, permeability, and overall drug-likeness, influencing its suitability for different stages of drug discovery [1].

Physicochemical Properties Drug Design Lead Optimization

Application Scenarios for 8-chloro-6-iodo-3H-quinazolin-4-one


Sequential Cross-Coupling for Kinase Inhibitor Libraries

As demonstrated in Section 3 [1], the orthogonal reactivity of the 6-iodo and 4-chloro substituents enables chemists to introduce diverse aryl, alkyl, and alkenyl groups at specific positions on the quinazoline core in a controlled, stepwise manner. This makes 8-chloro-6-iodo-3H-quinazolin-4-one an ideal scaffold for generating focused libraries of kinase inhibitors, allowing for rapid exploration of chemical space around key binding motifs.

Probing Electronic Requirements of Kinase Active Sites

The 8-chloro group in 8-chloro-6-iodo-3H-quinazolin-4-one is known to enhance electron-withdrawal and strengthen hydrogen bonding . Researchers can leverage this property to systematically investigate the electronic and steric requirements for binding to kinase targets like EGFR, ABL, or ALK. By comparing the activity of this scaffold against non-chlorinated or differently substituted analogs, key SAR insights can be obtained.

Synthesis of Photophysically Active Polycarbo-Substituted Quinazolines

The synthetic route pioneered by Mphahlele and Maluleka [2] demonstrates that 2-aryl-4-chloro-6-iodoquinazolines (analogs of the target compound) can be converted into novel, unsymmetrical polycarbo-substituted quinazolines with interesting photophysical properties. This positions 8-chloro-6-iodo-3H-quinazolin-4-one as a valuable starting material for the development of new fluorescent probes or materials.

Comparative ADME-Tox Profiling of Halogenated Heterocycles

The distinct physicochemical profile of 8-chloro-6-iodo-3H-quinazolin-4-one, particularly its higher molecular weight and predicted lipophilicity compared to mono-halogenated analogs [3], makes it a useful tool compound for studying the impact of dual halogenation on ADME-Tox properties. This can provide valuable guidance for lead optimization programs aiming to balance potency with favorable pharmacokinetics.

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